molecular formula C19H16N2O2 B10893746 4-{[2-(1H-indol-3-yl)ethyl]amino}-2H-chromen-2-one

4-{[2-(1H-indol-3-yl)ethyl]amino}-2H-chromen-2-one

Cat. No.: B10893746
M. Wt: 304.3 g/mol
InChI Key: BADRBTSBHPOXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(1H-indol-3-yl)ethyl]amino}-2H-chromen-2-one is a complex organic compound that combines the structural features of both indole and chromenone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The indole moiety is known for its presence in many biologically active compounds, while the chromenone structure is often associated with antioxidant and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(1H-indol-3-yl)ethyl]amino}-2H-chromen-2-one typically involves the coupling of an indole derivative with a chromenone derivative. One common method is the reaction of 3-(2-aminoethyl)indole with 4-chloro-2H-chromen-2-one under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(1H-indol-3-yl)ethyl]amino}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromenone moiety to a dihydrochromenone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

4-{[2-(1H-indol-3-yl)ethyl]amino}-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of 4-{[2-(1H-indol-3-yl)ethyl]amino}-2H-chromen-2-one involves its interaction with various molecular targets. The indole moiety can interact with serotonin receptors, while the chromenone structure can modulate oxidative stress pathways. The compound may exert its effects through the inhibition of specific enzymes or the activation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: Shares the indole structure and is known for its role as a neurotransmitter.

    Coumarin: Contains the chromenone structure and is known for its anticoagulant properties.

    Indole-3-carbinol: Another indole derivative with potential anticancer properties.

Uniqueness

4-{[2-(1H-indol-3-yl)ethyl]amino}-2H-chromen-2-one is unique due to its combination of indole and chromenone structures, which confer a diverse range of biological activities. This dual functionality makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

4-[2-(1H-indol-3-yl)ethylamino]chromen-2-one

InChI

InChI=1S/C19H16N2O2/c22-19-11-17(15-6-2-4-8-18(15)23-19)20-10-9-13-12-21-16-7-3-1-5-14(13)16/h1-8,11-12,20-21H,9-10H2

InChI Key

BADRBTSBHPOXOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=CC(=O)OC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.